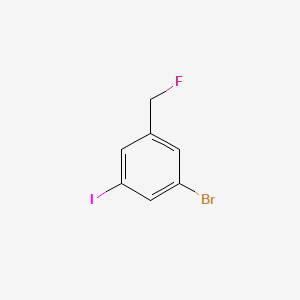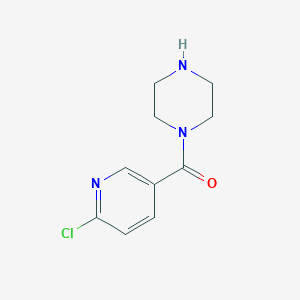
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoroethyl group, and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl group.
Catalysts: A suitable catalyst, such as a Lewis acid, is used to facilitate the reaction.
Purification: The product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-cyclohexylamine: Lacks the trifluoroethyl group, resulting in different chemical properties.
N-Methyl-2,2,2-trifluoroethylamine: Lacks the cyclohexyl group, affecting its steric and electronic properties.
Cyclohexylamine: A simpler structure without the methyl and trifluoroethyl groups.
Uniqueness
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is unique due to the combination of
Propiedades
Fórmula molecular |
C9H16F3N |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
(1S)-1-cyclohexyl-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H16F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h7-8,13H,2-6H2,1H3/t8-/m0/s1 |
Clave InChI |
QAKGMUMWTVXEOI-QMMMGPOBSA-N |
SMILES isomérico |
CN[C@@H](C1CCCCC1)C(F)(F)F |
SMILES canónico |
CNC(C1CCCCC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


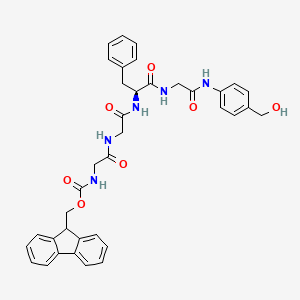



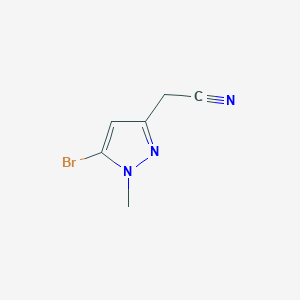

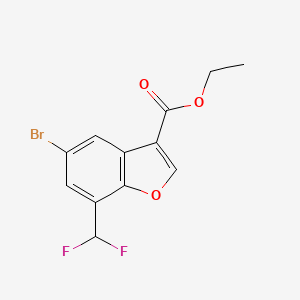
![tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13909086.png)
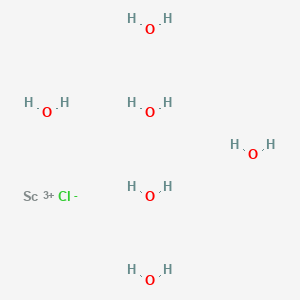
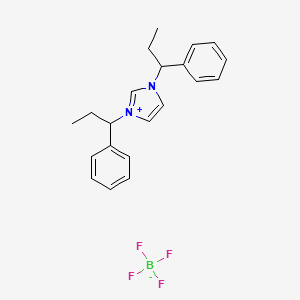
![1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]](/img/structure/B13909104.png)
![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)
